Dipotassium hexafluorostannate(2-)

Thermochemistry Inert-pair effect Hexafluorometallate stability

Dipotassium hexafluorostannate(2-), with the molecular formula K₂SnF₆ (MW 310.90 g·mol⁻¹), is an anhydrous inorganic salt composed of octahedral [SnF₆]²⁻ anions charge‑balanced by two potassium cations. It crystallises in the hexagonal P‾3m1 (No. 164) space group with a calculated density of 3.67 Mg·m⁻³.

Molecular Formula F6K2Sn
Molecular Weight 310.9 g/mol
CAS No. 16893-93-9
Cat. No. B102456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium hexafluorostannate(2-)
CAS16893-93-9
Synonymsdipotassium hexafluorostannate(2-)
Molecular FormulaF6K2Sn
Molecular Weight310.9 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4]
InChIInChI=1S/6FH.2K.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6
InChIKeyGLZWPQHSSWGQOA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium hexafluorostannate(2-) (CAS 16893-93-9): A Critical Hexafluorometallate Building Block for Phosphor and Advanced Materials Procurement


Dipotassium hexafluorostannate(2-), with the molecular formula K₂SnF₆ (MW 310.90 g·mol⁻¹), is an anhydrous inorganic salt composed of octahedral [SnF₆]²⁻ anions charge‑balanced by two potassium cations . It crystallises in the hexagonal P‾3m1 (No. 164) space group with a calculated density of 3.67 Mg·m⁻³ [1]. The compound serves as a host matrix for Mn⁴⁺‑activated red phosphors (typically employed as the monohydrate K₂SnF₆·H₂O) and as a synthetic precursor for tin(IV) fluoride derivatives [2]. Its thermochemical, structural, and spectroscopic signatures differentiate it from closely related A₂XF₆ analogs (A = Na, Cs, NH₄; X = Si, Ge, Pb), and these differences carry direct consequences for phosphor quantum efficiency, thermal quenching behaviour, and long‑term device reliability.

Why Generic Substitution of Dipotassium hexafluorostannate(2-) Is Scientifically Unreliable


The A₂XF₆ family exhibits pronounced cation‑ and central‑atom‑dependent variations in lattice energy, anion reorientation dynamics, and crystal‑field strength that directly govern functional performance. Even when two analogs share the same [SnF₆]²⁻ core, exchanging the counter‑cation from K⁺ to Na⁺ or Cs⁺ alters the space group, the Mn⁴⁺ site symmetry, and consequently the ⁴A₂g→⁴T₂g excitation energy by up to ~0.04 eV [1]. Similarly, moving from Sn to Si or Ge within the isostructural potassium series changes the ¹⁹F shielding tensor by >10 ppm, reflecting fundamentally different metal–fluorine π‑backbonding character [2]. These are not subtle perturbations; they shift the zero‑phonon line position, thermal quenching threshold, and hydration reversibility in ways that cannot be compensated by simple formulation adjustments. The quantitative comparisons presented in Section 3 demonstrate why procurement decisions must be based on the specific compound rather than class‑level assumptions.

Dipotassium hexafluorostannate(2-) – Comparator‑Based Quantitative Differentiation Evidence


Standard Enthalpy of Formation: K₂SnF₆ Occupies a Distinct Thermochemical Niche Between Ge and Pb Analogs

Solution calorimetry yields a standard enthalpy of formation ΔHf°(K₂SnF₆, c) = –2 575 kJ mol⁻¹ at 25 °C. This value lies 28 kJ mol⁻¹ less exothermic than the germanium congener K₂GeF₆ (–2 603 kJ mol⁻¹) and 366 kJ mol⁻¹ more exothermic than the lead analog K₂PbF₆ (–2 209 kJ mol⁻¹), quantitatively mapping the inert‑pair effect across Group 14 [1].

Thermochemistry Inert-pair effect Hexafluorometallate stability

¹⁹F Solid‑State NMR Shielding Tensor: Systematic π‑Backbonding Variation Across K₂SiF₆ → K₂GeF₆ → K₂SnF₆

High‑resolution ¹⁹F NMR reveals that the parallel (σ∥) and perpendicular (σ⊥) shielding tensor components change systematically from K₂SiF₆ to K₂SnF₆. The σ⊥ component of K₂SiF₆ is anomalously large compared with those of the Ge and Sn complexes, a signature of stronger Si–F π‑backbonding attributable to the lower electronegativity of silicon [1]. At room temperature, MF₆²⁻ reorientation is rapid enough to average the shielding tensor components in the Si and Sn complexes but not in the Ge complex.

Solid-state NMR Electronic structure Hexafluorometallate bonding

Mn⁴⁺ Optical Transition Energies: K₂SnF₆ Host Shifts ⁴A₂g→⁴T₂g Excitation by up to 0.05 eV Relative to Na and Cs Analogs

In the Mn⁴⁺‑doped hydrate K₂SnF₆·H₂O:Mn⁴⁺, the ⁴A₂→⁴T₂ excitation transition occurs at ~2.42 eV (room temperature, zero‑phonon line) [1]. By contrast, Na₂SnF₆:Mn⁴⁺ exhibits this transition at ~2.39 eV and Cs₂SnF₆:Mn⁴⁺ at ~2.38 eV, a span of 0.04 eV reflecting the sensitivity of the crystal‑field parameter Dq to the counter‑cation radius [2]. The higher excitation energy in the K host improves spectral overlap with commercial blue LED pump sources (~2.64 eV, 465–470 nm), directly influencing radiant efficacy in warm‑white LED devices.

Phosphor Mn⁴⁺ luminescence Crystal-field tuning

Reversible Hydration‑Driven Emission Tuning: A Unique Photophysical Handle Exclusive to the K₂SnF₆·H₂O:Mn⁴⁺ System

Vacuum evacuation, immersion in methanol, or heating in air partially dehydrates K₂SnF₆·H₂O:Mn⁴⁺, inducing lattice deformation that splits the Mn⁴⁺ emission lines and enhances the zero‑phonon line (ZPL) intensity. Critically, the partially dehydrated state spontaneously rehydrates in ambient air at room temperature within one day, fully restoring the original spectral profile [1]. This reversible behaviour has not been reported for any other A₂XF₆:Mn⁴⁺ phosphor (e.g., K₂SiF₆:Mn⁴⁺, Na₂SnF₆:Mn⁴⁺, or Cs₂SnF₆:Mn⁴⁺).

Hydrate phosphor Zero-phonon line Reversible dehydration

Crystal Symmetry and Density: K₂SnF₆ Adopts a Distinct Hexagonal Structure vs. Tetragonal Na₂SnF₆ and Trigonal Cs₂SnF₆

Anhydrous K₂SnF₆ crystallises in the hexagonal space group P‾3m1 (No. 164), Pearson symbol hP9, with a calculated density of 3.67 Mg·m⁻³ [1]. In contrast, Na₂SnF₆ adopts tetragonal symmetry (D₄h¹⁴) and Cs₂SnF₆ crystallises in the trigonal D₃d³ space group [2]. The hydrate K₂SnF₆·H₂O further transforms to an orthorhombic Fddd structure [3]. These symmetry differences dictate the Mn⁴⁺ site‑symmetry and the resulting zero‑phonon line splitting patterns, directly affecting the spectral purity of the red emission.

Crystal structure Space group Density

Aqueous Solubility of K₂SnF₆·H₂O: An Order‑of‑Magnitude Temperature Coefficient Enabling Facile Recrystallisation Purification

The monohydrate K₂SnF₆·H₂O exhibits a solubility of 3.5 g per 100 g water at 18 °C, rising to 31.5 g per 100 g water at 100 °C – a nearly nine‑fold increase [1]. It is insoluble in ethanol. The compound decomposes at 115 °C. This steep solubility–temperature gradient allows efficient hot‑recrystallisation purification, a practical advantage over less soluble congeners such as Cs₂SnF₆, whose processing typically requires more aggressive fluorinating conditions (e.g., 350 °C solid‑state reactions) [2].

Solubility Recrystallisation Purification

Best Research and Industrial Application Scenarios for Dipotassium hexafluorostannate(2-) Based on Verified Differentiation Evidence


Mn⁴⁺‑Doped Red Phosphor for High‑CRI Warm‑White LEDs Requiring Blue‑LED Pump Optimisation

When designing phosphor‑converted white LEDs targeting CRI >90 at CCT <4000 K, the ~2.42 eV ⁴A₂→⁴T₂ excitation band of K₂SnF₆·H₂O:Mn⁴⁺ offers superior spectral overlap with commercial 450–460 nm GaN pumps compared with Na₂SnF₆:Mn⁴⁺ (~2.39 eV) and Cs₂SnF₆:Mn⁴⁺ (~2.38 eV) [1][2]. This reduces the phosphor loading required to achieve target chromaticity coordinates, directly improving device luminous efficacy. The hexagonal host symmetry further ensures a single, unsplit zero‑phonon line for narrow‑band red emission, maximising colour purity [3].

Post‑Synthetic Spectral Tuning via Controlled Hydration–Dehydration Cycling

Laboratories developing stimulus‑responsive luminescent materials can exploit the unique reversible hydration behaviour of K₂SnF₆·H₂O:Mn⁴⁺. Partial dehydration (by vacuum, methanol, or mild heating) enhances the zero‑phonon line intensity and splits emission lines; full spectral recovery occurs upon ambient rehydration within 24 hours [4]. This capability – absent in Na₂SnF₆, Cs₂SnF₆, or K₂SiF₆ hosts – provides a built‑in route for tunable emission without altering the chemical composition of the phosphor.

High‑Purity Precursor for SnF₄‑Based Lewis Acid Catalysis and Fluoride Ion Conductors

The intermediate thermochemical stability of K₂SnF₆ (ΔHf° = –2 575 kJ mol⁻¹) positions it as a practical precursor for generating SnF₄ via thermal decomposition, offering a wider processing window than the less stable K₂PbF₆ (–2 209 kJ mol⁻¹) and greater synthetic accessibility than the more refractory K₂GeF₆ (–2 603 kJ mol⁻¹) [5]. Combined with the steep aqueous solubility gradient enabling efficient hot‑recrystallisation purification [6], K₂SnF₆ is the preferred entry point for laboratories requiring high‑purity SnF₄ without direct handling of anhydrous HF.

Quality‑Control Fingerprinting via ¹⁹F Solid‑State NMR for Incoming Material Verification

Procurement and quality‑assurance laboratories can use the distinct ¹⁹F shielding tensor signature of K₂SnF₆ (σ⊥ systematically smaller than that of K₂SiF₆; intermediate between Si and Ge analogs) as a non‑destructive identity test [7]. This is particularly valuable when sourcing hexafluorometallate phosphor precursors, where cross‑contamination with K₂SiF₆ or K₂GeF₆ – which form isostructural impurity phases – can degrade the optical performance of the final Mn⁴⁺‑doped product.

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